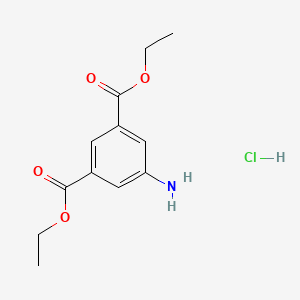

Diethyl 5-aminoisophthalate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 5-aminoisophthalate hydrochloride is a chemical compound with the molecular formula C12H15NO4 . It is usually used as an intermediate or raw material in organic synthesis .

Synthesis Analysis

The synthesis of Diethyl 5-aminoisophthalate hydrochloride involves various methods . One of the methods involves the use of 5-Aminoisophthalic acid as a starting material . The sodium salt of 5-aminoisothalate (5-AIT), which has –NH2 and –COO– Na+ functions, is a highly water-soluble compound. It was used as reducing and capping agents to develop AuNPs .Molecular Structure Analysis

The molecular structure of Diethyl 5-aminoisophthalate hydrochloride consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is 237.252 Da .Physical And Chemical Properties Analysis

Diethyl 5-aminoisophthalate hydrochloride is a solid substance with a beige appearance . Its melting point ranges from 179 to 182 °C .Applications De Recherche Scientifique

Chemodosimetric Behavior and Mercury Detection

A study by (Kumar et al., 2014) focused on the synthesis of a Schiff base and a copper complex derived from diethyl 5-aminoisophthalate. These compounds exhibited selective chemodosimetric behavior towards mercury ions, with the hydrolysis of the aldimine moiety playing a key role.

Corrosion Inhibition in Mild Steel

(Gupta et al., 2017) explored the synthesis and inhibition effect of α-aminophosphonates, including derivatives of diethyl 5-aminoisophthalate, on mild steel corrosion in hydrochloric acid. These compounds acted as mixed-type inhibitors, primarily functioning as cathodic inhibitors.

Synthesis of Optically Active Polyamides

Research by (Mallakpour & Taghavi, 2008) detailed the microwave-assisted synthesis of novel optically active polyamides derived from 5-aminoisophthalic acid. These polyamides displayed good solubility in organic solvents and were characterized by various analytical methods.

Magnetic and Structural Studies in MOFs

(Sarma et al., 2009) synthesized new 5-aminoisophthalates of cobalt and nickel for magnetic and structural studies in metal-organic frameworks (MOFs). These compounds demonstrated interesting properties, including antiferromagnetic behavior and field-induced magnetism.

Enzymatic Studies

(Baggett et al., 1985) synthesized amino acid and peptide derivatives of dimethyl 5-aminoisophthalate as substrates for plant cysteine proteinases. Their study highlighted the potential of these derivatives in enzymatic assays.

Hydrothermal Synthesis in Transition Metal Polymers

(Wu et al., 2002) investigated the hydrothermal synthesis and magnetic properties of novel 5-aminoisophthalic acid ligand bridged transition metal cation polymers. Their work revealed unique structural and magnetic characteristics in these polymers.

Inhibition Studies in Crystal Growth

(Kelleher et al., 2007) examined the impact of 5-aminoisophthalic acid and its derivatives on the crystallizations of L-glutamic acid. Their results showed selective inhibition effects on crystal growth.

Gas Storage Studies in Praseodymium Complexes

(Qiu et al., 2009) conducted syntheses and gas storage studies in new praseodymium polymeric complexes with 5-aminoisophthalate. They observed significant N2 storage capacity in these compounds.

Synthesis of Phosphorylated Peptidomimetics

(Lukashuk et al., 2013) demonstrated a novel synthetic approach to phosphorylated peptidomimetics using derivatives of diethyl 5-aminoisophthalate. This highlighted the potential application of these compounds in peptidomimetic synthesis.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

Mécanisme D'action

Target of Action

Diethyl 5-aminoisophthalate hydrochloride is a chemical compound used in various industries. It’s often used as an intermediate in dye production , suggesting that its primary targets may be certain enzymes or proteins involved in the synthesis of these dyes.

Mode of Action

As an intermediate in dye production, it likely interacts with its targets to facilitate the synthesis of various colored fluorescent dyes and polymers .

Biochemical Pathways

It’s known that phthalates, a group of chemicals to which this compound belongs, can be degraded in the environment through hydrolysis, photodegradation, and microbial degradation .

Pharmacokinetics

It’s known that the compound is a solid, slightly yellow in color, and has special amino and halogenated chloride functional groups . It’s combustible, insoluble in water, but soluble in most organic solvents .

Result of Action

As an intermediate in dye production, it likely contributes to the synthesis of various colored fluorescent dyes and polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl 5-aminoisophthalate hydrochloride. It has slight hygroscopicity in air and is prone to dampness . Therefore, it should be used in a well-ventilated place to avoid inhalation of dust or vapor caused by it . The compound’s degradation in the environment can be influenced by factors such as the presence of light (photodegradation) and microorganisms (biodegradation) .

Propriétés

IUPAC Name |

diethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2;/h5-7H,3-4,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROZITDVWZMYOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585569 |

Source

|

| Record name | Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 5-aminoisophthalate hydrochloride | |

CAS RN |

42122-73-6 |

Source

|

| Record name | Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1316564.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)